N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine
Description
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is an organic compound with the molecular formula C17H29NO2 It is a derivative of ethanamine, characterized by the presence of diethyl groups and a trimethylphenoxyethoxy moiety
Properties
IUPAC Name |
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXVZWWOKZUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC(=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine typically involves the reaction of 2,3,5-trimethylphenol with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine
- N,N-diethyl-2-[2-(2,3,4-trimethylphenoxy)ethoxy]ethanamine
- N,N-diethyl-2-[2-(2,5-dimethylphenoxy)ethoxy]ethanamine
Uniqueness
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is unique due to the specific positioning of the trimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct properties and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
